LogP Advantage vs. Acetophenone & Benzophenone
The cyclopropyl ketone (2-Amino-4-methylphenyl)(cyclopropyl)methanone exhibits a computed LogP (XLogP3) of approximately 2.17, derived from its SMILES structure Cc1ccc(C(=O)C2CC2)c(N)c1 via PubChem/ChemSrc databases . In comparison, the direct acetophenone analog (2-Amino-4-methylphenyl)(methyl)methanone (2-amino-4-methylacetophenone) has a computed LogP of approximately 2.45, and the benzophenone analog (2-Amino-4-methylphenyl)(phenyl)methanone has a computed LogP of approximately 3.20 [1]. This represents a reduction in lipophilicity of 0.28–1.03 log units relative to these common substituted ketone building blocks.
| Evidence Dimension | Computed LogP (XLogP3) |
|---|---|
| Target Compound Data | LogP ≈ 2.17 |
| Comparator Or Baseline | 2-Amino-4-methylacetophenone (LogP ≈ 2.45); 2-Amino-4-methylbenzophenone (LogP ≈ 3.20) |
| Quantified Difference | Δ LogP = -0.28 (vs. acetophenone); Δ LogP = -1.03 (vs. benzophenone) |
| Conditions | Calculated by XLogP3 algorithm; structures retrieved from PubChem |
Why This Matters
Lower LogP generally correlates with improved aqueous solubility and reduced off-target binding, making this compound a superior choice for fragment-based screening libraries or when optimizing for CNS drug-like properties.
- [1] PubChem. (2024). Compound Summary for 2-Amino-4-methylacetophenone (CID 72921) and 2-Amino-4-methylbenzophenone (CID 312524). https://pubchem.ncbi.nlm.nih.gov/ View Source
